molecular formula C11H10N4 B1676847 Pyridine-2-carbaldehyde-2-pyridylhydrazone CAS No. 21945-37-9

Pyridine-2-carbaldehyde-2-pyridylhydrazone

Cat. No.: B1676847
CAS No.: 21945-37-9
M. Wt: 198.22 g/mol
InChI Key: KYDLWVBNCQERCD-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridine-2-carbaldehyde-2-pyridylhydrazone is a chemical compound with the molecular formula C11H10N4. It is derived from picolinaldehyde and 2-pyridylhydrazine. This compound is known for its versatile applications in various fields of scientific research, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of picolinaldehyde, 2-pyridylhydrazone typically involves the reaction of picolinaldehyde with 2-pyridylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .

Industrial Production Methods

the preparation of its precursor, picolinaldehyde, involves the oxidation of 2-methylpyridine using various oxidizing agents such as sodium hypochlorite or potassium permanganate .

Chemical Reactions Analysis

Types of Reactions

Pyridine-2-carbaldehyde-2-pyridylhydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, and substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of picolinaldehyde, 2-pyridylhydrazone involves the formation of reactive oxygen species (ROS) and disruption of mitochondrial function in parasites. This leads to the accumulation of ROS and subsequent cell death . The compound targets the mitochondrial pathways, making it effective against certain parasites .

Properties

IUPAC Name

N-[(E)-pyridin-2-ylmethylideneamino]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-3-7-12-10(5-1)9-14-15-11-6-2-4-8-13-11/h1-9H,(H,13,15)/b14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDLWVBNCQERCD-NTEUORMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=NNC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=N/NC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2215-33-0
Record name Picolinaldehyde, 2-pyridylhydrazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91513
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyridine-2-carbaldehyde-2-pyridylhydrazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.981
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridine-2-carbaldehyde-2-pyridylhydrazone

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